molecular formula C17H18N4O3 B2924478 2-(2-(3-氧代-3,5,6,7-四氢-2H-环戊[c]哒嗪-2-基)丙酰胺基)苯甲酰胺 CAS No. 2034565-05-2

2-(2-(3-氧代-3,5,6,7-四氢-2H-环戊[c]哒嗪-2-基)丙酰胺基)苯甲酰胺

货号 B2924478
CAS 编号: 2034565-05-2
分子量: 326.356
InChI 键: HMOBGRSASXHROA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide” is a chemical compound with the molecular formula C16H16N6O2 . It has an average mass of 324.337 Da and a monoisotopic mass of 324.133484 Da .


Molecular Structure Analysis

The compound has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is -0.07, and it has no violations of the Rule of 5, which suggests it has properties consistent with a drug-like molecule .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, and its molar refractivity is 86.8±0.5 cm3 . It has a polar surface area of 103 Å2 and a polarizability of 34.4±0.5 10-24cm3 . Its surface tension is 69.6±7.0 dyne/cm, and it has a molar volume of 204.1±7.0 cm3 .

科学研究应用

药物化学中的杂环化合物

杂环化合物,包括哒嗪、嘧啶和恶嗪酮,由于其多样化的生物活性,在设计新药中至关重要。例如,Amr 等人(2007 年)对使用柠檬酸作为合成子合成、反应和杂环系统对噻吩部分的抗炎活性进行的研究突出了在创建具有显着抗炎特性的化合物方面的方法学进步 (Amr、Sabry 和 Abdulla,2007 年)。这些发现强调了类似结构在治疗应用中的潜力,尤其是在治疗炎症相关疾病方面。

抗病毒和抗肿瘤应用

杂环化合物的探索延伸到抗病毒和抗肿瘤应用,如 Clercq 对抗病毒药物发现的综述所示。这项工作讨论了各种杂环化合物,包括哒嗪衍生物,以及它们在治疗病毒感染和癌症方面的潜力 (De Clercq,2009 年)。此类研究证明了杂环化合物在解决广泛疾病方面的多功能性,表明“2-(2-(3-氧代-3,5,6,7-四氢-2H-环戊[c]哒嗪-2-基)丙酰胺基)苯甲酰胺”等化合物有可能在类似的背景下应用。

合成方法和化学分析

对杂环化合物的合成和结构分析的研究为开发新药提供了基础知识。例如,Sallam 等人(2021 年)讨论了哒嗪类似物的合成、结构分析、DFT 计算和 Hirshfeld 表面研究,提供了对这种化合物分子间相互作用和稳定性的见解 (Sallam、Mohammed、Al-Ostoot、Sridhar 和 Khanum,2021 年)。此类研究对于了解新杂环化合物的化学性质和潜在生物活性至关重要。

作用机制

Target of Action

The primary target of this compound is the Receptor Interacting Protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in regulating cell survival and death, making it an important target for therapeutic interventions.

Mode of Action

The compound acts as a potent inhibitor of RIP1 kinase . It binds to the kinase, inhibiting its activity and thereby modulating the signaling pathways it is involved in. The exact nature of this interaction and the resulting changes at a molecular level are still under investigation.

Biochemical Pathways

The inhibition of RIP1 kinase affects several biochemical pathways, most notably those involved in necroptosis , a form of programmed cell death . By inhibiting RIP1 kinase, the compound can significantly suppress necroptotic cell death .

Pharmacokinetics

The compound has been found to have excellent pharmacokinetic properties. It is orally available and capable of penetrating the brain . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic efficacy.

Result of Action

The primary result of the compound’s action is the suppression of necroptotic cell death . This has potential implications for the treatment of diseases where necroptosis plays a key role, such as neurodegenerative disorders and certain types of cancer.

未来方向

The future directions of research and development involving this compound are not specified in the available resources. The potential applications of a compound can be influenced by many factors, including its physical and chemical properties, its mechanism of action, and the current needs and trends in its field of use .

属性

IUPAC Name

2-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-10(21-15(22)9-11-5-4-8-13(11)20-21)17(24)19-14-7-3-2-6-12(14)16(18)23/h2-3,6-7,9-10H,4-5,8H2,1H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOBGRSASXHROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。